molecular formula C22H31N3O2 B5359487 N-cyclopropyl-1'-(4-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide

N-cyclopropyl-1'-(4-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide

Katalognummer B5359487
Molekulargewicht: 369.5 g/mol
InChI-Schlüssel: HVQFDDGRXHJAIT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-1'-(4-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide, commonly known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase (GABA-AT). GABA-AT is responsible for the breakdown of GABA, an inhibitory neurotransmitter in the central nervous system. By inhibiting GABA-AT, CPP-115 increases the levels of GABA, leading to increased inhibition of neuronal activity. This property of CPP-115 has led to its investigation as a potential treatment for a variety of neurological and psychiatric disorders.

Wirkmechanismus

CPP-115 acts by inhibiting N-cyclopropyl-1'-(4-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide-AT, the enzyme responsible for the breakdown of this compound. By inhibiting this compound-AT, CPP-115 increases the levels of this compound, leading to increased inhibition of neuronal activity. This increased inhibition is thought to underlie the antiepileptic and anxiolytic effects of CPP-115.
Biochemical and physiological effects:
The biochemical and physiological effects of CPP-115 are primarily related to its ability to increase this compound levels in the brain. This compound is the major inhibitory neurotransmitter in the central nervous system and is involved in the regulation of neuronal activity. By increasing this compound levels, CPP-115 enhances the inhibitory tone in the brain, leading to reduced neuronal activity and decreased excitability.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of CPP-115 is its selectivity for N-cyclopropyl-1'-(4-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide-AT, which reduces the potential for off-target effects. Another advantage is its ability to increase this compound levels in the brain, which makes it useful for investigating the role of this compound in various neurological and psychiatric disorders. A limitation of CPP-115 is its relatively short half-life, which may require frequent dosing in animal studies.

Zukünftige Richtungen

For research on CPP-115 include investigating its potential as a treatment for other neurological and psychiatric disorders, such as depression and schizophrenia. Additionally, further studies are needed to determine the optimal dosing and administration of CPP-115 in humans. Finally, the development of longer-acting formulations of CPP-115 may improve its utility as a treatment for neurological and psychiatric disorders.

Synthesemethoden

The synthesis of CPP-115 involves several steps, starting with the reaction of 4-methylbenzoyl chloride with N-cyclopropylpiperidine to form N-cyclopropyl-4-methylbenzoylpiperidine. This compound is then reacted with 3-cyanopropanoic acid to form N-cyclopropyl-1'-(4-methylbenzoyl)-1,4'-bipiperidine-3-carboxylic acid. The final step involves the conversion of the carboxylic acid to the amide using N,N'-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).

Wissenschaftliche Forschungsanwendungen

CPP-115 has been investigated as a potential treatment for several neurological and psychiatric disorders, including epilepsy, anxiety disorders, and substance use disorders. In preclinical studies, CPP-115 has been shown to increase N-cyclopropyl-1'-(4-methylbenzoyl)-1,4'-bipiperidine-3-carboxamide levels in the brain and reduce seizure activity in animal models of epilepsy. CPP-115 has also been shown to reduce anxiety-like behavior in animal models of anxiety disorders. In human studies, CPP-115 has been shown to reduce alcohol consumption in individuals with alcohol use disorder.

Eigenschaften

IUPAC Name

N-cyclopropyl-1-[1-(4-methylbenzoyl)piperidin-4-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c1-16-4-6-17(7-5-16)22(27)24-13-10-20(11-14-24)25-12-2-3-18(15-25)21(26)23-19-8-9-19/h4-7,18-20H,2-3,8-15H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQFDDGRXHJAIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCC(CC2)N3CCCC(C3)C(=O)NC4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.